Cas no 1529447-99-1 (methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate)

Methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate is a synthetic intermediate with applications in pharmaceutical and organic synthesis. Its key structural features include a hydroxyl group and a methanesulfonylphenyl moiety, which contribute to its reactivity in esterification and substitution reactions. The compound is particularly useful in the preparation of biologically active molecules due to its ability to serve as a chiral building block. Its stability under standard conditions and well-defined purity make it suitable for research and industrial-scale processes. The presence of both electron-withdrawing (methanesulfonyl) and electron-donating (hydroxyl) groups allows for versatile functionalization, enhancing its utility in complex synthetic pathways.
methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate structure
1529447-99-1 structure
商品名:methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate
CAS番号:1529447-99-1
MF:C10H12O5S
メガワット:244.264282226563
CID:6387774
PubChem ID:83543861

methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate 化学的及び物理的性質

名前と識別子

    • methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate
    • 1529447-99-1
    • EN300-1990604
    • インチ: 1S/C10H12O5S/c1-15-10(12)9(11)7-3-5-8(6-4-7)16(2,13)14/h3-6,9,11H,1-2H3
    • InChIKey: VAVAZIDUOVBGJR-UHFFFAOYSA-N
    • ほほえんだ: S(C)(C1C=CC(=CC=1)C(C(=O)OC)O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 244.04054465g/mol
  • どういたいしつりょう: 244.04054465g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 335
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1990604-10.0g
methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate
1529447-99-1
10g
$4236.0 2023-06-01
Enamine
EN300-1990604-0.5g
methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate
1529447-99-1
0.5g
$739.0 2023-09-16
Enamine
EN300-1990604-0.1g
methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate
1529447-99-1
0.1g
$678.0 2023-09-16
Enamine
EN300-1990604-0.25g
methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate
1529447-99-1
0.25g
$708.0 2023-09-16
Enamine
EN300-1990604-10g
methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate
1529447-99-1
10g
$3315.0 2023-09-16
Enamine
EN300-1990604-5g
methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate
1529447-99-1
5g
$2235.0 2023-09-16
Enamine
EN300-1990604-0.05g
methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate
1529447-99-1
0.05g
$647.0 2023-09-16
Enamine
EN300-1990604-5.0g
methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate
1529447-99-1
5g
$2858.0 2023-06-01
Enamine
EN300-1990604-1.0g
methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate
1529447-99-1
1g
$986.0 2023-06-01
Enamine
EN300-1990604-2.5g
methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate
1529447-99-1
2.5g
$1509.0 2023-09-16

methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate 関連文献

methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetateに関する追加情報

Methyl 2-Hydroxy-2-(4-Methanesulfonylphenyl)Acetate: A Comprehensive Overview

Methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate, also known by its CAS number 1529447-99-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule consists of a methyl ester group attached to a hydroxyl-substituted acetate moiety, which is further connected to a phenyl ring bearing a methanesulfonyl group. This combination of functional groups imparts the compound with distinctive chemical properties and biological activities.

The synthesis of methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate involves a series of well-defined organic reactions, including nucleophilic substitution, esterification, and protection/deprotection steps. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are valuable for studying stereochemical effects in biological systems. Researchers have also explored green chemistry approaches to enhance the sustainability of the synthesis process, reducing environmental impact while maintaining high yields.

One of the most notable applications of this compound is in the field of medicinal chemistry. The presence of the methanesulfonyl group on the phenyl ring confers enhanced stability and bioavailability, making it an attractive candidate for drug design. Studies have demonstrated that methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate exhibits potent inhibitory activity against various enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, its ability to modulate cellular signaling pathways has led to investigations into its role in cancer therapy.

In addition to its pharmacological applications, methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate has been utilized as an intermediate in the synthesis of more complex molecules. Its versatile structure allows for further functionalization, enabling the creation of derivatives with tailored properties. For instance, substitution at the hydroxyl group or modification of the phenyl ring can lead to compounds with improved solubility or enhanced receptor binding affinity.

Recent research has focused on understanding the toxicological profile of methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate. Preclinical studies indicate that it exhibits low toxicity at therapeutic doses, with minimal adverse effects on vital organs. However, long-term safety assessments are still required to fully evaluate its suitability for chronic use in humans.

Looking ahead, methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate holds promise as a lead compound for developing novel therapeutics targeting inflammatory diseases and cancer. Its unique combination of chemical stability and biological activity positions it as a valuable asset in drug discovery pipelines. Continued research into its mechanism of action, optimization of synthetic routes, and exploration of new applications will undoubtedly contribute to advancing our understanding and utilization of this compound.

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